2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile
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Overview
Description
2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl and tert-butylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through a series of reactions such as hydrogenation and alkylation.
Introduction of the Tert-butylamino Group: The tert-butylamino group is introduced via nucleophilic substitution reactions, often using tert-butylamine as the nucleophile.
Coupling Reactions: The final step involves coupling the cyclohexyl intermediates with the nitrile group, typically using reagents like cyanogen bromide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tert-butylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitrile groups.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the tert-butylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Tert-butylamine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery.
Medicine
The compound’s potential therapeutic properties are being investigated, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests it could be a candidate for developing new medications.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butylamino)benzamide
- N-(Tert-butyl)-4-methoxyaniline
- 2-Bromo-4-tert-butylphenylamine
Uniqueness
Compared to these similar compounds, 2-[[4-[2-[4-(Tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile stands out due to its complex structure, which includes multiple cyclohexyl and tert-butylamino groups. This complexity provides unique reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-[[4-[2-[4-(tert-butylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N3/c1-21(2,3)25-19-12-8-17(9-13-19)23(6,7)18-10-14-20(15-11-18)26-22(4,5)16-24/h17-20,25-26H,8-15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXPOLKUUHNFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCC(CC1)C(C)(C)C2CCC(CC2)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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